molecular formula C15H20O3 B14423664 Acetic acid--2-benzylcyclohex-1-en-1-ol (1/1) CAS No. 81418-18-0

Acetic acid--2-benzylcyclohex-1-en-1-ol (1/1)

Katalognummer: B14423664
CAS-Nummer: 81418-18-0
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: ARJMCUYTFCGJRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–2-benzylcyclohex-1-en-1-ol (1/1) is a chemical compound that combines the properties of acetic acid and a benzyl-substituted cyclohexene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-benzylcyclohex-1-en-1-ol typically involves the reaction of cyclohexene with benzyl chloride in the presence of a base to form 2-benzylcyclohex-1-en-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–2-benzylcyclohex-1-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid–2-benzylcyclohex-1-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of acetic acid–2-benzylcyclohex-1-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexene: A simple alkene that can undergo similar reactions but lacks the benzyl and acetic acid functionalities.

    Benzyl alcohol: Contains the benzyl group but lacks the cyclohexene ring and acetic acid moiety.

    Acetic acid: A simple carboxylic acid without the benzyl and cyclohexene components.

Uniqueness

Acetic acid–2-benzylcyclohex-1-en-1-ol is unique due to its combined structural features, which allow it to participate in a broader range of chemical reactions and applications compared to its individual components.

Eigenschaften

CAS-Nummer

81418-18-0

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

acetic acid;2-benzylcyclohexen-1-ol

InChI

InChI=1S/C13H16O.C2H4O2/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;1-2(3)4/h1-3,6-7,14H,4-5,8-10H2;1H3,(H,3,4)

InChI-Schlüssel

ARJMCUYTFCGJRP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1CCC(=C(C1)CC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.